4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide
Overview
Description
“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is known to be a potent inhibitor of bacterial phosphopantetheinyl transferase , a type of enzyme that plays a crucial role in bacterial cell viability and virulence .
Chemical Reactions Analysis
This compound is known to inhibit bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification that is essential to bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of this enzyme .
Scientific Research Applications
HIV-1 Infection Prevention
- Methylbenzenesulfonamides, including derivatives similar to 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide, have garnered interest for their potential as HIV-1 infection prevention agents. One study synthesized a compound related to this chemical for potential use in drug development targeting HIV-1 prevention (Cheng De-ju, 2015).
Herbicide Synthesis
- A key intermediate in the synthesis of the herbicide trifloxysulfuron, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, shares structural similarities with 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide, highlighting its role in the development of efficient herbicides (Zuo Hang-dong, 2010).
Inhibitor of Secretory Phospholipase A₂
- N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, structurally related to the compound , were studied for their inhibitory activities against secretory phospholipase A₂, showing significant potential in this area (H. Nakayama et al., 2011).
Future Directions
The compound has potential utility as a small-molecule inhibitor . It has been tested for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles . These tests suggest that the compound could have potential applications in the field of medicinal chemistry .
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O3S/c1-2-20-24(21,22)11-5-3-10(4-6-11)23-13-12(15)7-9(8-19-13)14(16,17)18/h3-8,20H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUGOHIDYAUOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138600 | |
Record name | Benzenesulfonamide, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide | |
CAS RN |
1427460-37-4 | |
Record name | Benzenesulfonamide, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-N-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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